molecular formula C6H9N3O B1457186 (4-Methoxypyrimidin-2-yl)methanamine CAS No. 909563-18-4

(4-Methoxypyrimidin-2-yl)methanamine

Cat. No. B1457186
M. Wt: 139.16 g/mol
InChI Key: NDBSWKMPQRFLQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “(4-Methoxypyrimidin-2-yl)methanamine” is 139.16 . The linear formula of this compound is C6H9N3O .


Physical And Chemical Properties Analysis

“(4-Methoxypyrimidin-2-yl)methanamine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Bone Disorders Treatment

  • A compound with a 2-aminopyrimidine template, similar in structure to (4-Methoxypyrimidin-2-yl)methanamine, was found to target the Wnt beta-catenin cellular messaging system, showing potential for treating bone disorders. This compound demonstrated a dose-dependent increase in trabecular bone formation in ovariectomized rats following oral administration (Pelletier et al., 2009).

Luminescence Properties

  • The luminescence properties of 4-amino-2-methoxypyrimidine, closely related to (4-Methoxypyrimidin-2-yl)methanamine, have been studied in various solvents. These studies highlight the compound's potential in photochemical reactions and applications (Szabo & Berens, 1975).

Antimicrobial Activities

  • Derivatives of (4-Methoxypyrimidin-2-yl)methanamine were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Most of the synthesized compounds showed moderate to very good activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Liquid Crystalline Behavior

  • A study on compounds containing 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, structurally similar to (4-Methoxypyrimidin-2-yl)methanamine, showed interesting liquid crystalline behavior. This research could lead to applications in materials science, particularly in the development of new types of liquid crystals (Ahipa et al., 2014).

Antitumor Activity

  • Novel functionalized derivatives of (4-Methoxypyrimidin-2-yl)methanamine were studied for their in vitro antitumor activity against various human cancer cell lines. Some derivatives displayed attractive cytotoxicity and cytostatic effects, suggesting potential applications in cancer treatment (Károlyi et al., 2012).

Photocytotoxicity in Red Light

  • Iron(III) complexes containing (4-Methoxypyrimidin-2-yl)methanamine showed unprecedented photocytotoxicity in red light, offering potential applications in cancer therapy and cellular imaging (Basu et al., 2014).

Safety And Hazards

“(4-Methoxypyrimidin-2-yl)methanamine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(4-methoxypyrimidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBSWKMPQRFLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxypyrimidin-2-yl)methanamine

CAS RN

909563-18-4
Record name 1-(4-methoxypyrimidin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 4-methoxypyrimidine-2-carbonitrile (370 mg) in MeOH (5 mL), aqueous ammonium hydroxide (1 mL) and Raney Nickel (catalytic) were added and the reaction mixture was hydrogenated at 55 psi for 2 h. Then the reaction mixture was filtered and solvent evaporated to afford (4-methoxypyrimidin-2-yl)methanamine, which was carried to next step without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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